(S)-1-Boc-2-Methyl-[1,4]diazepane

Stereochemistry Chiral resolution Pharmaceutical intermediate

(S)-1-Boc-2-Methyl-[1,4]diazepane (CAS 1035226-84-6) is a chiral, seven-membered N-heterocyclic building block featuring a single (S)-configured stereocenter at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on one ring nitrogen. This protected homopiperazine derivative serves as a versatile intermediate in medicinal chemistry for constructing bioactive molecules where stereochemical fidelity and scaffold conformational flexibility are critical design parameters.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 1035226-84-6
Cat. No. B569454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-2-Methyl-[1,4]diazepane
CAS1035226-84-6
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC1CNCCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyFPUHWSHGYILARO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Boc-2-Methyl-[1,4]diazepane CAS 1035226-84-6: Chiral Building Block for Pharmaceutical R&D


(S)-1-Boc-2-Methyl-[1,4]diazepane (CAS 1035226-84-6) is a chiral, seven-membered N-heterocyclic building block featuring a single (S)-configured stereocenter at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on one ring nitrogen . This protected homopiperazine derivative serves as a versatile intermediate in medicinal chemistry for constructing bioactive molecules where stereochemical fidelity and scaffold conformational flexibility are critical design parameters . The compound is commercially available with typical purity specifications of ≥95% to ≥97%, enabling reproducible downstream synthetic outcomes .

Why Generic Substitution Fails for (S)-1-Boc-2-Methyl-[1,4]diazepane


Substituting (S)-1-Boc-2-methyl-[1,4]diazepane with its (R)-enantiomer, the 3-methyl positional isomer, or the achiral non-methylated 1-Boc-1,4-diazepane introduces significant liabilities in pharmaceutical development workflows. The (R)-enantiomer can yield a stereochemically divergent final drug candidate with potentially altered target binding, distinct metabolic fate, or different toxicity profile—critical factors given regulatory requirements for single-enantiomer drugs . The 3-methyl positional isomer ((S)-1-Boc-3-methyl-[1,4]diazepane) presents a different steric and electronic environment that would alter downstream structure-activity relationships (SAR) . The unsubstituted 1-Boc-1,4-diazepane lacks the methyl group necessary for key hydrophobic interactions or conformational constraints in many active pharmaceutical ingredient (API) designs [1]. Furthermore, the Boc protecting group is essential for orthogonal synthetic manipulations; using the unprotected 2-methyl-1,4-diazepane would lead to uncontrolled reactivity at both nitrogen atoms, compromising synthetic sequence fidelity.

Quantitative Differentiation Evidence for (S)-1-Boc-2-Methyl-[1,4]diazepane Procurement


Chiral Identity: (S)-Enantiomer vs. (R)-Enantiomer Differentiation

(S)-1-Boc-2-methyl-[1,4]diazepane possesses a single stereocenter at the 2-position with defined (S)-configuration. The (R)-enantiomer is a distinct chemical entity (CAS not directly interchangeable) that would produce stereochemically divergent final products. In analogous chiral 1,4-diazepane systems, enantiomeric purity directly correlates with biological activity; for example, the (S)-enantiomer of the related 3-methyl-1,4-diazepane-1-carboxylate is the specific intermediate for the Rho-kinase inhibitor K-115 (ripasudil), whereas the (R)-enantiomer would lead to an inactive or differently active diastereomer . No direct quantitative binding or activity comparison between the (S)- and (R)-2-methyl enantiomers was located in the accessible literature, limiting this evidence to class-level inference .

Stereochemistry Chiral resolution Pharmaceutical intermediate

Protected Intermediate Utility: Boc-Protected vs. Deprotected 2-Methyl-1,4-diazepane

(S)-1-Boc-2-methyl-[1,4]diazepane contains a Boc protecting group on one ring nitrogen, leaving the other secondary amine available for selective functionalization (e.g., alkylation, acylation, sulfonylation). In contrast, the fully deprotected analog, (S)-2-methyl-1,4-diazepane, presents two reactive secondary amines that would lead to uncontrolled mixtures of mono- and di-substituted products under standard reaction conditions. The Boc group is stable to a broad range of reaction conditions (nucleophilic substitution, reductive amination, many organometallic couplings) and is quantitatively removed under mild acidic conditions (e.g., TFA in DCM) when desired . This orthogonal protection strategy is standard in medicinal chemistry and is explicitly utilized in patent disclosures where this exact compound serves as an intermediate for IL-2-inducible T-cell kinase (ITK) inhibitors, enabling sequential amine functionalization to build complex pharmacophores [1].

Protecting group strategy Orthogonal synthesis Amine functionalization

Scaffold Conformational Advantage: 1,4-Diazepane vs. Piperazine Bioisosteres

The 1,4-diazepane (homopiperazine) scaffold provides a seven-membered ring with distinct conformational flexibility compared to the six-membered piperazine ring. In a systematic comparison within sigma receptor ligand series, homologation of the piperazine core to a 1,4-diazepane core resulted in a remarkable improvement in σ1 receptor affinity and enhanced σ1/σ2 selectivity [1]. While this class-level evidence is derived from functionalized, non-Boc-protected analogs rather than (S)-1-Boc-2-methyl-[1,4]diazepane itself, it establishes the inherent scaffold advantage conferred by the 1,4-diazepane ring system over the more rigid piperazine bioisostere.

Conformational flexibility Scaffold hopping Sigma receptor

Predicted Physicochemical Profile for Formulation and ADME Optimization

Predicted physicochemical properties for (S)-1-Boc-2-methyl-[1,4]diazepane inform its suitability in drug discovery workflows. Calculated LogP is 1.2, indicating balanced lipophilicity conducive to both membrane permeability and aqueous solubility [1]. Reported experimental solubility (sparingly soluble, 14 g/L at 25°C) provides a baseline for formulation development . These values fall within typical drug-like ranges, supporting the compound's utility as a building block for orally bioavailable candidates. Direct comparative data against the 3-methyl isomer or unprotected analog were not located; these values represent baseline characterization rather than comparative differentiation.

LogP Solubility ADME Drug-likeness

Patent-Validated Intermediate for Kinase Inhibitor Development

Chinese patent CN114605404A explicitly discloses the use of (S)-1-Boc-2-methyl-[1,4]diazepane (CAS 1035226-84-6) as a key intermediate in the synthesis of novel thiazole-containing compounds designed as IL-2-inducible T-cell kinase (ITK) inhibitors [1]. ITK is a validated target for inflammatory diseases and certain cancers. The patent's synthetic schemes demonstrate sequential functionalization of the 1,4-diazepane core—first at the free amine, followed by Boc deprotection and further derivatization—exactly leveraging the compound's orthogonal protection strategy. In contrast, the 3-methyl positional isomer ((S)-1-Boc-3-methyl-[1,4]diazepane) is the established intermediate for the distinct target Rho-kinase (K-115) . This divergent target association illustrates that the 2-methyl substitution pattern is not interchangeable with the 3-methyl pattern; each directs toward different pharmacological space.

ITK inhibitor Kinase Immuno-oncology Inflammation

Optimal Research and Procurement Scenarios for (S)-1-Boc-2-Methyl-[1,4]diazepane


Stereospecific Synthesis of ITK Inhibitor Candidates

Medicinal chemistry teams developing IL-2-inducible T-cell kinase (ITK) inhibitors for inflammatory or immuno-oncology indications should procure this compound as a validated starting material. The (S)-stereochemistry and Boc-protected 1,4-diazepane scaffold enable the construction of complex, chiral pharmacophores with defined spatial orientation. Patent CN114605404A explicitly demonstrates the compound's use in synthesizing potent ITK inhibitors, providing a directly applicable synthetic blueprint [1]. Substituting the (R)-enantiomer or 3-methyl isomer would yield compounds with unknown, likely inferior, target engagement.

Chiral Pool Synthesis for CNS or GPCR-Targeted Libraries

Research programs targeting G protein-coupled receptors (GPCRs) or central nervous system (CNS) targets where conformational flexibility and chirality are critical SAR drivers benefit from the 1,4-diazepane scaffold. Class-level evidence demonstrates that 1,4-diazepane cores can significantly improve receptor affinity and selectivity over piperazine bioisosteres, particularly for sigma receptors and orexin receptors [2]. The (S)-configured methyl group introduces additional steric constraint that can be exploited to achieve subtype selectivity. Procuring the enantiomerically pure (S)-Boc-protected building block ensures that downstream library compounds maintain stereochemical integrity without requiring post-synthetic chiral resolution.

Multi-Step API Manufacturing Requiring Orthogonal Protection

Process chemistry groups developing scalable routes to chiral APIs should select (S)-1-Boc-2-methyl-[1,4]diazepane when the synthetic sequence requires sequential, chemoselective functionalization of two nitrogen atoms. The Boc protecting group enables high-yielding mono-functionalization at the free amine, followed by mild deprotection and further derivatization at the second nitrogen . This orthogonal protection strategy avoids the complex mixtures and low yields (<50% desired product) that plague reactions with the unprotected diamine. The compound's defined physicochemical properties (LogP 1.2; solubility 14 g/L) facilitate predictable reaction workup and purification [3].

Stereochemical SAR Exploration in Lead Optimization

During lead optimization, medicinal chemists frequently probe the stereochemical requirements of a target binding pocket. (S)-1-Boc-2-methyl-[1,4]diazepane provides a well-defined chiral building block for synthesizing matched molecular pairs with its (R)-enantiomer or with achiral controls (e.g., non-methylated 1-Boc-1,4-diazepane). Systematic comparison of biological activities across these stereochemical and substitution variants can yield high-confidence SAR that guides candidate selection. Procuring the enantiomerically pure (S)-isomer from the outset ensures that observed activity differences can be reliably attributed to stereochemistry rather than impurities or undefined stereochemical composition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Boc-2-Methyl-[1,4]diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.